2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide
Description
This compound (RN: 898460-68-9) is a cyclopenta[d]pyrimidin-4-ylthioacetamide derivative featuring a diethylamino-propyl substituent at the pyrimidinone core and a 3,4-difluorophenyl acetamide moiety. Its structure combines a bicyclic pyrimidinone scaffold with sulfur-linked acetamide functionality, which is common in kinase inhibitors and antimicrobial agents. The diethylamino group enhances solubility, while the 3,4-difluorophenyl moiety may improve target selectivity via halogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-6-12-28-19-8-5-7-16(19)21(26-22(28)30)31-14-20(29)25-15-9-10-17(23)18(24)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNIHFTROGNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its intricate design includes a cyclopentapyrimidine core and various functional groups that may confer diverse pharmacological properties.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C23H31F2N4O2S
- Molecular Weight : Approximately 446.59 g/mol
- Structural Features : It contains a tetrahydro-cyclopenta[d]pyrimidine core linked to a thioacetamide group and a difluorophenyl moiety.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Compounds with similar structural motifs have been shown to exhibit significant activities, including:
- Anticancer : Inhibition of key signaling pathways involved in tumor growth.
- Antibacterial : Disruption of bacterial cell wall synthesis.
- CNS Activity : Potential modulation of neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds related to this structure often exhibit the following biological activities:
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Anticancer Efficacy :
-
Antibacterial Properties :
- Research has indicated that thioacetamide derivatives exhibit antibacterial activity against a range of pathogens. The presence of fluorinated aromatic groups enhances lipophilicity and bioactivity .
- CNS Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the cyclopentapyrimidine core.
- Introduction of the thioether linkage.
- Acetamide formation using specific reagents under controlled conditions.
The ability to modify functional groups allows for the exploration of various derivatives that can enhance specific biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a class of pyrimidinone-thioacetamide derivatives. Key analogs include:
Key Research Findings
- Selectivity: The 3,4-difluorophenyl group in the target compound may reduce off-target effects compared to non-fluorinated analogs, as observed in pharmacophore models .
- Metabolic Stability: Cyclopenta[d]pyrimidin cores (as in the target compound and ’s analog) show higher metabolic stability than dihydropyrimidinones due to reduced oxidation susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
